molecular formula C8H6ClF B3030921 Benzene, 1-chloro-4-(1-fluoroethenyl)- CAS No. 106263-12-1

Benzene, 1-chloro-4-(1-fluoroethenyl)-

Cat. No.: B3030921
CAS No.: 106263-12-1
M. Wt: 156.58 g/mol
InChI Key: SJJVIQZHFQECLL-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1-fluoroethenyl)-: is an organic compound with the molecular formula C8H6ClF It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a fluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(1-fluoroethenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-1-fluoroethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(1-fluoroethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions may yield a phenol derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

Benzene, 1-chloro-4-(1-fluoroethenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex

Properties

IUPAC Name

1-chloro-4-(1-fluoroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJVIQZHFQECLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456845
Record name Benzene, 1-chloro-4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106263-12-1
Record name Benzene, 1-chloro-4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-chloro-4-(1-fluoroethenyl)-
Reactant of Route 2
Benzene, 1-chloro-4-(1-fluoroethenyl)-

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